molecular formula C7H16ClNO2 B2520137 4-(Methoxymethyl)oxan-4-amine hydrochloride CAS No. 1029716-11-7

4-(Methoxymethyl)oxan-4-amine hydrochloride

Cat. No.: B2520137
CAS No.: 1029716-11-7
M. Wt: 181.66
InChI Key: IZOYKRLGPHAVFH-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)oxan-4-amine hydrochloride is a chemical compound that belongs to the class of oxanes. It is characterized by its molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol. This compound is often used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(Methoxymethyl)oxan-4-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-aminotetrahydropyran with methoxymethyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

4-(Methoxymethyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding alcohols and amines.

Scientific Research Applications

4-(Methoxymethyl)oxan-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as an intermediate in the development of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(Methoxymethyl)oxan-4-amine hydrochloride can be compared with other similar compounds such as:

    4-(Methoxymethyl)tetrahydro-2H-pyran-4-amine hydrochloride: Similar in structure but may have different reactivity and applications.

    2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride: Another related compound with distinct properties and uses

This compound stands out due to its unique combination of chemical properties, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

4-(methoxymethyl)oxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-6-7(8)2-4-10-5-3-7;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOYKRLGPHAVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl[4-(methoxymethyl)tetrahydro-2H-pyran-4-yl]carbamate (0.45 g, 0.0018 mol) in EtOAc (0.2 mL) was added 4M of hydrogen chloride in 1,4-dioxane (3 mL) and stirred for 2 h. The volatiles were removed under reduced pressure to give the desired compound which was directly used in next step without further purification. LCMS: (M+H)=146.2.
Name
tert-butyl[4-(methoxymethyl)tetrahydro-2H-pyran-4-yl]carbamate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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